
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and benzamido groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-((2-methoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and their positions on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C24H24N2O6S |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-18-12-7-6-11-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-9-8-10-16(13-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
Clave InChI |
KOUGYJPKLRWHCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)

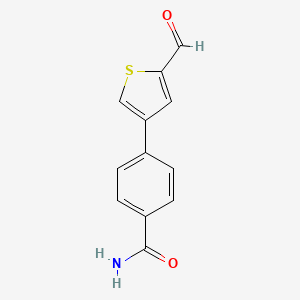
![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
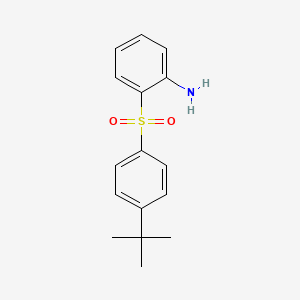
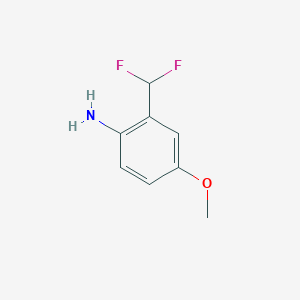
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)



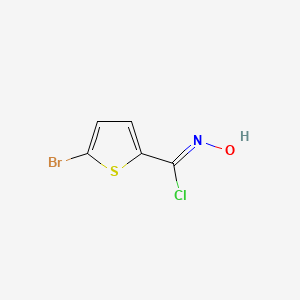
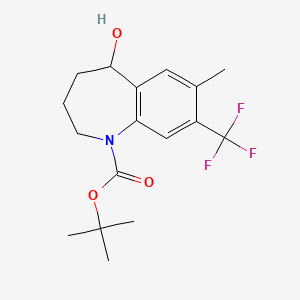
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
